![molecular formula C12H12N2O B13124308 2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one CAS No. 92173-92-7](/img/structure/B13124308.png)
2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two methyl groups at the 2 and 4 positions and a ketone group at the 6 position of the bipyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one typically involves the use of Grignard reagents and copper catalysts. One common method involves the reaction of 2,4-dimethylpyridine with a Grignard reagent in the presence of a copper catalyst under an inert atmosphere. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at a controlled temperature. After the reaction, the mixture is quenched with a saturated ammonium chloride solution, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions and electron transfer. The compound’s molecular targets include enzymes and proteins that contain metal cofactors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 5,5’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
Uniqueness
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is unique due to the presence of the ketone group at the 6 position, which imparts distinct chemical reactivity and coordination properties compared to other bipyridine derivatives .
Propriétés
Numéro CAS |
92173-92-7 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
4,6-dimethyl-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-8-7-11(15)14-9(2)12(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
RRYLVVAIAHQKMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=C1C2=CC=NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


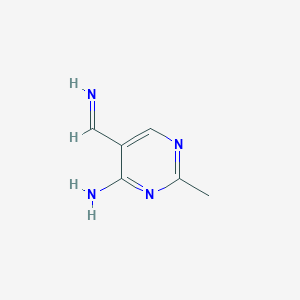

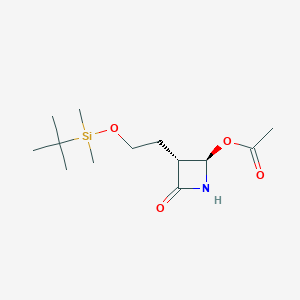
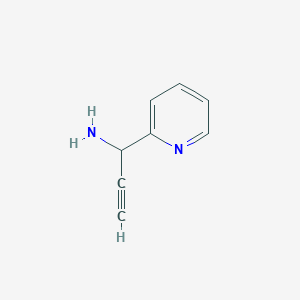
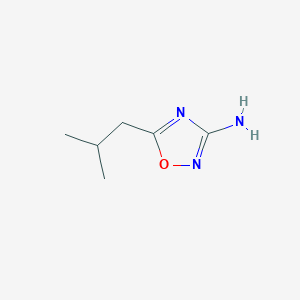
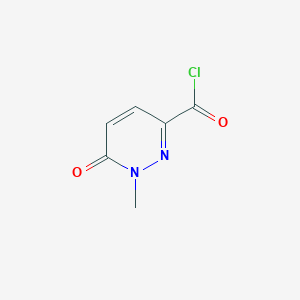

![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;dihydrochloride](/img/structure/B13124257.png)
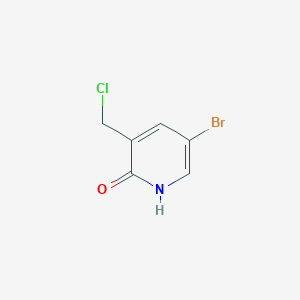

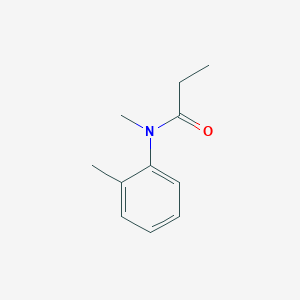
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)

